Cas no 1240570-11-9 (3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride)

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride structure
1240570-11-9 structure
商品名:3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
CAS番号:1240570-11-9
MF:C11H18ClNO
メガワット:215.719722270966
MDL:MFCD16810490
CID:4690268

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
    • MDL: MFCD16810490
    • インチ: 1S/C11H17NO.ClH/c1-9(2)7-12-8-10-4-3-5-11(13)6-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H
    • InChIKey: XBTBVMBBSZRAMD-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC1=CC=CC(=C1)CNCC(C)C

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 136
  • トポロジー分子極性表面積: 32.299

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB421188-5 g
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
1240570-11-9
5g
€722.60 2023-04-24
abcr
AB421188-25 g
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
1240570-11-9
25g
€1361.60 2023-04-24
A2B Chem LLC
AJ24825-25g
3-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
1240570-11-9 95+%
25g
$2248.00 2024-04-20
A2B Chem LLC
AJ24825-100g
3-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
1240570-11-9 95+%
100g
$4374.00 2024-04-20
A2B Chem LLC
AJ24825-50g
3-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
1240570-11-9 95+%
50g
$3463.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196304-1g
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
1240570-11-9 98%
1g
¥3660.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_523295-1g
3-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
1240570-11-9
1g
¥2816.00 2024-08-09
abcr
AB421188-1 g
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
1240570-11-9
1g
€467.00 2023-04-24
abcr
AB421188-10 g
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
1240570-11-9
10g
€935.60 2023-04-24
abcr
AB421188-1g
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride; .
1240570-11-9
1g
€467.00 2025-03-19

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride 関連文献

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3-{[(2-Methylpropyl)amino]methyl}phenol hydrochlorideに関する追加情報

3-{[(2-Methylpropyl)amino]methyl}phenol Hydrochloride (CAS No. 1240570-11-9): A Comprehensive Overview

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride (CAS No. 1240570-11-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-((isobutylamino)methyl)phenol hydrochloride, has garnered attention due to its unique chemical structure and potential therapeutic properties. In this article, we will delve into the chemical characteristics, synthesis methods, biological activities, and recent research advancements of this compound.

Chemical Structure and Properties

The molecular formula of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride is C11H16NO2·HCl, with a molecular weight of approximately 234.70 g/mol. The compound features a phenolic ring with an aminoalkyl substituent, which imparts it with both hydrophilic and lipophilic properties. The presence of the phenolic hydroxyl group and the tertiary amine moiety makes it a versatile scaffold for further chemical modifications and derivatizations.

The solubility of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride in water is moderate, and it can be dissolved in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is around 185-187°C, making it suitable for various laboratory and industrial processes. The compound is stable under normal storage conditions but should be protected from moisture and high temperatures to maintain its integrity.

Synthesis Methods

The synthesis of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-hydroxybenzaldehyde with isobutylamine followed by reduction to form the corresponding amine. The resulting amine is then treated with hydrogen chloride to form the hydrochloride salt.

A detailed synthetic protocol involves the following steps:

  • Nucleophilic Addition: 3-Hydroxybenzaldehyde reacts with isobutylamine in a suitable solvent (e.g., methanol) to form the imine intermediate.
  • Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst to form the primary amine.
  • Salt Formation: The primary amine is treated with hydrogen chloride gas or an aqueous solution of HCl to form the desired hydrochloride salt.

This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

Biological Activities and Therapeutic Potential

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride has been investigated for its potential therapeutic applications due to its unique chemical structure. Recent studies have shown that this compound exhibits significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

In a study published in the Journal of Medicinal Chemistry, researchers found that 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

Analyzing its analgesic properties, another study demonstrated that oral administration of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride significantly reduced pain responses in animal models of neuropathic pain. The mechanism underlying this effect may involve modulation of nociceptive pathways in the central nervous system (CNS).

In addition to its anti-inflammatory and analgesic effects, preliminary research has also indicated that 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride possesses neuroprotective properties. In vitro studies using neuronal cell cultures have shown that this compound can protect against oxidative stress-induced cell death by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Clinical Trials and Future Directions

The promising preclinical results have led to increased interest in evaluating the safety and efficacy of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride in clinical trials. Several phase I trials are currently underway to assess the pharmacokinetics, safety, and tolerability of this compound in healthy volunteers.

Preliminary data from these trials have shown that 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride is well-tolerated at doses up to 50 mg/kg/day with no significant adverse effects reported. These findings provide a strong foundation for advancing this compound into phase II trials focused on specific therapeutic indications such as chronic pain management and neurodegenerative disorders.

The future directions for research on 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride include optimizing its formulation for improved bioavailability, exploring combination therapies with other drugs to enhance efficacy, and conducting large-scale clinical trials to validate its therapeutic potential.

Safety Considerations

Safety is a critical aspect when developing new pharmaceutical compounds. While preliminary studies suggest that 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride strong > is generally safe at therapeutic doses, ongoing research is necessary to fully understand its long-term safety profile. Preclinical toxicology studies have not identified any major safety concerns; however, comprehensive safety assessments are essential before advancing this compound into advanced clinical trials.

In conclusion, 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride strong > (CAS No. 1240570-11-9) represents a promising candidate for various therapeutic applications due to its unique chemical structure and diverse biological activities. Ongoing research efforts aim to further elucidate its mechanisms of action, optimize its formulation, and evaluate its safety and efficacy in clinical settings. As new findings emerge, this compound may play a significant role in advancing medical treatments for inflammatory diseases, chronic pain conditions, and neurodegenerative disorders. p >

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Amadis Chemical Company Limited
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価格 ($):353.0/861.0